meso-N-(1-carboxyethyl)-alanine

Description

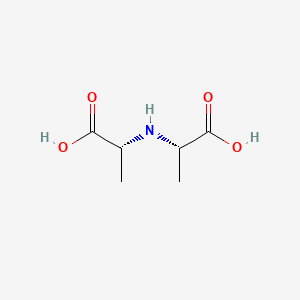

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

(2R)-2-[[(1S)-1-carboxyethyl]amino]propanoic acid |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4+ |

InChI Key |

FIOHTMQGSFVHEZ-ZXZARUISSA-N |

SMILES |

CC(C(=O)O)NC(C)C(=O)O |

Isomeric SMILES |

C[C@H](C(=O)O)N[C@@H](C)C(=O)O |

Canonical SMILES |

CC(C(=O)O)NC(C)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Meso N 1 Carboxyethyl Alanine

Occurrence in Prokaryotic and Eukaryotic Systems Beyond Marine Invertebrates

Association with Plant Tumors (Crown Gall)

meso-N-(1-carboxyethyl)-alanine, also known as alanopine (B6598112), is a member of the opine family of compounds. Opines are unusual amino acid or sugar derivatives that are synthesized in plant crown gall tumors. These tumors are induced by the transfer of a segment of DNA, called the T-DNA, from the Ti (tumor-inducing) plasmid of Agrobacterium tumefaciens into the plant's genome. nih.gov The T-DNA carries genes that encode enzymes responsible for the synthesis of plant hormones, leading to uncontrolled cell proliferation and tumor formation, as well as genes for opine synthesis. frontiersin.org

The specific type of opine produced is determined by the strain of Agrobacterium tumefaciens. For instance, tumors incited by octopine-type strains of A. tumefaciens synthesize a family of N2-(1-carboxyethyl)-amino acid derivatives, including octopine (B30811), histopine, lysopine, and octopinic acid. capes.gov.br A novel methionine-containing compound, N2-(1-carboxyethyl)methionine, has also been identified in crown gall tumors induced by these octopine-type strains. nih.gov The synthesis of these opines creates a unique metabolic niche for the inciting agrobacteria, as they possess the corresponding genes for opine catabolism, allowing them to utilize these compounds as a source of carbon and nitrogen. nih.gov

It has been observed that crown gall tumors exhibit hypoxic conditions, meaning they have a low oxygen concentration. frontiersin.org This is due to the high energy demand and increased respiration rate of the rapidly dividing tumor cells. frontiersin.org The plant cells within the tumor respond to this hypoxia by activating anaerobic response pathways to maintain energy production, which in turn supports the proliferation of the tumor. frontiersin.org

Presence as a Non-Sugar Component in Bacterial Lipopolysaccharides (e.g., Providencia, Proteus)

Beyond its role in plant pathology, N-(1-carboxyethyl)-alanine has been identified as a component of the lipopolysaccharides (LPS) of certain bacteria. Specifically, it has been found in the O-polysaccharide portion of the LPS in some species of Providencia and Proteus, which are genera of opportunistic pathogenic enterobacteria. nih.govresearchgate.net

In a study of Providencia alcalifaciens O35 and Proteus vulgaris O76, N-(1-carboxyethyl)-alanine was found to be N-linked to 4-amino-4,6-dideoxyglucose (B1259156) within the O-polysaccharide structure. nih.gov Further analysis of published data has also indicated the presence of this compound in the lipopolysaccharide core of Proteus mirabilis O6 and O57. nih.gov The stereoisomer of alanopine found in these bacterial polysaccharides was determined to be different from the meso-form. researchgate.net

The genus Providencia includes several species that can cause enteric diseases and urinary tract infections in humans. researchgate.net The serological classification of these bacteria is based on the specificity of their O-antigens, which are the O-polysaccharides. researchgate.net The presence of N-(1-carboxyethyl)-alanine as a component of these O-antigens contributes to the structural diversity of the bacterial cell surface, which can play a role in the interactions between the bacteria and their environment, including the host immune system.

Biosynthesis and Enzymatic Formation of Meso N 1 Carboxyethyl Alanine

Alanopine (B6598112) Dehydrogenase (ADH; EC 1.5.1.17)

Alanopine dehydrogenase is an oxidoreductase that plays a crucial role in the anaerobic metabolism of various marine organisms. wikipedia.org It belongs to the family of oxidoreductases that act on the CH-NH group of donors with NAD+ or NADP+ as the acceptor. wikipedia.org

Catalytic Mechanism: Reductive Condensation of Pyruvate (B1213749) and L-Alanine

L-alanine + pyruvate + NADH + H+ ⇌ meso-N-(1-carboxyethyl)-alanine + NAD+ + H₂O

Biochemical studies suggest that the catalytic mechanism involves the formation of iminopyruvate and carbinolamine intermediates. ebi.ac.uk The substrate's carboxyl group is thought to be bound by key amino acid residues, such as lysine (B10760008) and arginine, which polarize the carbonyl group and activate the substrate. ebi.ac.uk The process begins with a hydride transfer from the alpha-carbon of alanine (B10760859) to the nicotinamide (B372718) ring of NAD+, resulting in a protonated iminopyruvate. ebi.ac.uk Subsequently, a water molecule enters the active site, leading to the formation of the final product. ebi.ac.uk

Enzyme Purification and Characterization from Diverse Organisms (e.g., Oyster, Mussel, Lugworm)

Alanopine dehydrogenase has been successfully purified and characterized from a variety of marine invertebrates, providing valuable insights into its structure and function.

Oyster (Crassostrea gigas): The adductor muscle of the oyster is a rich source of alanopine dehydrogenase. wikipedia.orgnih.gov Purification studies from this organism have been instrumental in understanding the enzyme's properties. wikipedia.orgnih.gov

Mussel (Mytilus edulis): Research on the mussel has also contributed significantly to the knowledge of alanopine dehydrogenase. wikipedia.org

Lugworm (Arenicola marina): Biochemical characterization of ADH from the lugworm has revealed high specificity for its substrates. nih.gov

Channeled Whelk (Busycotypus canaliculatum): Studies on the channeled whelk have demonstrated the existence of tissue-specific isozymes of alanopine dehydrogenase. kenstoreylab.com

The purification process for these enzymes often involves standard chromatographic techniques. For instance, in the clamworm (Perinereis aibuhitensis), a similar marine enzyme was purified using ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, and gel-filtration chromatography. mdpi.com

Enzyme Kinetics and Substrate Specificity

The study of an enzyme's kinetics provides a deeper understanding of its catalytic mechanism and its role in metabolic pathways. wikipedia.org For alanopine dehydrogenase, kinetic studies reveal how the rates of the reaction it catalyzes are affected by varying conditions. wikipedia.org

The Michaelis constant (Km) is a key parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). du.ac.in The Km values for alanopine dehydrogenase substrates vary depending on the source organism and environmental factors like pH. kenstoreylab.com For instance, in the channeled whelk, the apparent Km values for both pyruvate and L-alanine in the foot muscle isozyme are strongly influenced by pH, decreasing as the pH is lowered. kenstoreylab.com

Alanopine dehydrogenase exhibits a high degree of substrate specificity, a characteristic determined by the unique structure of its active site. nih.govnumberanalytics.com This specificity ensures that the enzyme selectively binds to and acts upon L-alanine and pyruvate. nih.gov Research on ADH from Arenicola marina has shown that the enzyme is highly specific for L-alanine. nih.gov While the enzyme is highly specific for L-alanine and NAD+, it can show lower specificity for the amino-acceptor. nih.gov Some alanopine dehydrogenases can also utilize other keto acids as substrates, leading to the synthesis of various alanine derivatives. researchgate.netnih.gov

Molecular Properties of Alanopine Dehydrogenase (e.g., Molecular Mass, Subunit Composition)

The molecular properties of alanopine dehydrogenase have been determined for the enzyme isolated from various organisms. These properties, including molecular mass and subunit composition, can vary between species.

| Organism | Native Molecular Mass (kDa) | Subunit Molecular Mass (kDa) | Subunit Composition |

| Strombus luhuanus | ~42 | Not specified | Single electrophoretic form |

| Phormidium lapideum | 240 | 41 | Hexameric (six subunits) |

| Vibrio proteolyticus | 246 | 42 | Hexameric (six subunits) |

| Bacillus cereus | Not specified | Not specified | Hexameric (six identical subunits) |

| Thermus thermophilus | 290 | Not specified | Hexameric (six identical subunits) |

| Streptomyces anulatus | Not specified | 61 | Dimeric (two monomeric units) |

Data compiled from references nih.govresearchgate.netcapes.gov.br

Comparative Enzymology with Other Opine Dehydrogenases

Opine dehydrogenases are a group of enzymes that catalyze the reductive condensation of pyruvate with various amino acids. Alanopine dehydrogenase is a member of this family, which also includes octopine (B30811) dehydrogenase (ODH) and strombine dehydrogenase (SDH).

Distinction from Octopine Dehydrogenase (ODH) and Strombine Dehydrogenase (SDH)

While all three enzymes utilize pyruvate as a common substrate, they are distinguished by their specificity for the amino acid substrate.

Alanopine Dehydrogenase (ADH): Utilizes L-alanine. The reaction is: pyruvate + alanine + NADH ⇌ alanopine + NAD+. researchgate.net

Octopine Dehydrogenase (ODH): Utilizes arginine. The reaction is: pyruvate + arginine + NADH ⇌ octopine + NAD+. hawaii.edu

Strombine Dehydrogenase (SDH): Utilizes glycine (B1666218). wikipedia.org The reaction is: pyruvate + glycine + NADH ⇌ strombine + NAD+. researchgate.net

Electrophoretic analysis has been used to differentiate these dehydrogenases in various marine molluscs. researchgate.net For example, in the pedal retractor muscles of Strombidae, both alanopine dehydrogenase and octopine dehydrogenase are present and active. hawaii.edu A study of 14 species of marine molluscs identified four distinct enzymes: lactate (B86563) dehydrogenase (LDH), ODH, ADH, and SDH, with different tissues and species showing various combinations of these enzymes. researchgate.net

The molecular weights of these enzymes also differ. For example, in Strombus luhuanus, alanopine dehydrogenase has a molecular weight of approximately 42,000, while the major form of octopine dehydrogenase has a molecular weight of about 39,000. hawaii.edu

Shared Mechanistic Principles Among Opine Dehydrogenases

The enzymatic formation of this compound is catalyzed by a class of enzymes known as opine dehydrogenases (ODHs). These enzymes facilitate a reversible reductive amination reaction and, despite variations in substrate specificity and origin, share a set of fundamental mechanistic principles that govern their catalytic activity. nih.govnih.gov

The core function of opine dehydrogenases is to catalyze the NAD(P)H-dependent reductive condensation of an α-keto acid with an L-amino acid. plos.orgfigshare.com In the specific case of this compound synthesis, the substrates are pyruvate and L-alanine. The reverse reaction, an oxidative deamination of the opine product, is also catalyzed by these enzymes. nih.gov

A central feature of the opine dehydrogenase mechanism is its sequential, ordered kinetic pathway. nih.gov Extensive kinetic studies, including initial velocity and product inhibition analyses of various dehydrogenases, have established a common pattern for substrate binding and product release. nih.govnih.gov This is typically a Bi-Bi sequential mechanism where two substrates bind before any product is released. numberanalytics.com In the reductive direction (opine synthesis), the nicotinamide cofactor, either NADH or NADPH, is the first substrate to bind to the enzyme. This binding event often induces a conformational change that creates the binding site for the subsequent substrates, the α-keto acid and the amino acid. nih.gov Following catalysis, the products are released in a specific order, with the opine product departing first, followed by the oxidized cofactor (NAD⁺ or NADP⁺). nih.gov

The catalytic cycle involves two key chemical steps. First, the amino group of the L-amino acid attacks the carbonyl carbon of the α-keto acid to form a transient Schiff base/imine intermediate within the enzyme's active site. The second and rate-determining step is the stereospecific transfer of a hydride ion from the C4 position of the bound NAD(P)H to the imine intermediate. qmul.ac.uk This reduction of the imine double bond forms the final secondary amine dicarboxylic acid product.

A hallmark of opine dehydrogenases is their high degree of stereospecificity. The enzymes demonstrate a strong preference for L-isomers of amino acids as substrates. nih.govresearchgate.net Furthermore, the hydride attack on the imine intermediate is precisely controlled, leading to the formation of a new chiral center with a specific configuration. For the synthesis of N-(1-carboxyethyl) amino acids from L-amino acids, this typically results in an (R)-configuration at the new stereocenter. nih.govresearchgate.net This strict stereochemical control is responsible for the formation of the meso compound, which possesses both (S) and (R) stereocenters.

Structural analyses reveal that the active site of opine dehydrogenases resides in a cleft between two distinct domains of the enzyme. researchgate.net Within this active site, a cluster of conserved amino acid residues is responsible for the binding of the substrates and the catalytic process. nih.gov While the specific residues can vary to accommodate different amino acid and keto acid substrates, their spatial arrangement and chemical functions are conserved. For instance, site-directed mutagenesis studies have identified specific residues that govern substrate preference, such as an arginine residue that facilitates the binding of amino acids with negatively charged side chains. nih.gov

The table below summarizes the key features of the shared mechanistic principles among opine dehydrogenases.

| Feature | Description |

| Reaction Type | Reversible reductive amination / oxidative deamination. nih.govnih.gov |

| Kinetic Mechanism | Sequential Ordered Bi-Bi. nih.govresearchgate.net |

| Substrate Binding Order | 1. NAD(P)H, 2. α-Keto Acid & L-Amino Acid. nih.gov |

| Product Release Order | 1. Opine, 2. NAD(P)⁺. nih.gov |

| Key Intermediate | Schiff base / Imine formed between the keto acid and amino acid. qmul.ac.uk |

| Core Catalytic Step | Stereospecific hydride transfer from NAD(P)H to the imine intermediate. qmul.ac.uk |

| Stereospecificity | High preference for L-amino acids; specific formation of a new chiral center (typically R-configuration). nih.govresearchgate.net |

| Active Site | Located in a cleft between two domains containing conserved catalytic and binding residues. researchgate.netnih.gov |

The following table details the steps of the ordered Bi-Bi kinetic mechanism for opine synthesis.

| Step | Reaction | Description |

| 1 | E + NAD(P)H ⇌ E-NAD(P)H | The reduced nicotinamide cofactor binds to the free enzyme (E). |

| 2 | E-NAD(P)H + R¹-CO-COO⁻ ⇌ E-NAD(P)H-(R¹-CO-COO⁻) | The α-keto acid binds to the enzyme-cofactor complex. |

| 3 | E-NAD(P)H-(R¹-CO-COO⁻) + R²-CH(NH₃⁺)-COO⁻ ⇌ E-NAD(P)H-(Imine) + H₂O | The L-amino acid binds, and condenses with the keto acid to form the imine intermediate. |

| 4 | E-NAD(P)H-(Imine) ⇌ E-NAD(P)⁺-(Opine) | Intramolecular hydride transfer from the cofactor to the imine reduces it to the opine product. |

| 5 | E-NAD(P)⁺-(Opine) ⇌ E-NAD(P)⁺ + Opine | The opine product is released from the enzyme. |

| 6 | E-NAD(P)⁺ ⇌ E + NAD(P)⁺ | The oxidized cofactor is released, regenerating the free enzyme. |

Metabolic and Biochemical Roles

Function in Anaerobic Energy Metabolism

Under conditions of oxygen scarcity, the normal process of aerobic respiration, which is highly efficient in generating ATP, cannot be sustained. Consequently, organisms must rely on anaerobic glycolysis to meet their energy demands. In many marine invertebrates, the synthesis of meso-N-(1-carboxyethyl)-alanine is a key feature of this anaerobic strategy. kenstoreylab.comresearchgate.net

A crucial requirement for the continuation of glycolysis is the regeneration of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) from the NADH produced during the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. In the absence of oxygen to act as the final electron acceptor in the electron transport chain, this regeneration becomes a critical bottleneck.

The synthesis of this compound provides an elegant solution to this problem. The reaction is catalyzed by the enzyme alanopine (B6598112) dehydrogenase, which facilitates the reductive condensation of pyruvate (B1213749) and L-alanine. This process consumes one molecule of NADH, thereby oxidizing it back to NAD+. hawaii.edunih.gov This replenishment of the cellular NAD+ pool is essential for maintaining redox balance and allowing the ATP-producing steps of glycolysis to continue unabated during hypoxic stress. researchgate.net This function is analogous to the conversion of pyruvate to lactate (B86563) by lactate dehydrogenase in vertebrates during intense exercise or hypoxic conditions. mdpi.comnih.gov

In the absence of oxygen, the electron transport chain ceases to function, leading to an accumulation of reducing equivalents, primarily in the form of NADH. The synthesis of this compound serves as a crucial electron sink. By accepting electrons from NADH during the reductive condensation of pyruvate and alanine (B10760859), this pathway effectively disposes of the excess electrons that would otherwise halt glycolysis. ijsra.net This ensures that a minimal but vital level of ATP production can be maintained, sustaining the organism through periods of oxygen deprivation.

As oxygen levels decline, a distinct metabolic shift occurs in susceptible marine invertebrates. There is a move away from aerobic respiration and a channeling of glycolytic end products towards anaerobic pathways. researchgate.netcapes.gov.br At the metabolic branchpoint, pyruvate, instead of entering the Krebs cycle, is directed towards the synthesis of opines like this compound. researchgate.netmdpi.com This shift is a fundamental adaptation for survival, prioritizing redox balance and sustained, albeit reduced, energy production. The formation of opines is a defining characteristic of anaerobic metabolism in these organisms.

Involvement in Stress Responses (e.g., Oxygen Deprivation)

The accumulation of this compound is a direct and measurable response to the environmental stress of oxygen deprivation. researchgate.netcapes.gov.br Studies on various marine mollusks have demonstrated a significant increase in the concentration of this compound in their tissues during periods of hypoxia and anoxia. This accumulation is part of a broader strategy of metabolic rate depression, allowing these anoxia-tolerant species to conserve energy and survive for extended periods without oxygen. The production of opines is also thought to be advantageous over lactate production as it has a smaller impact on intracellular pH and osmotic pressure. researchgate.netijsra.net

The following table illustrates the changes in metabolite concentrations in the posterior adductor muscle of the mussel Mytilus edulis under aerobic and anoxic conditions.

| Metabolite | Aerobic Concentration (μmol/g dry wt) | Anoxic Concentration (μmol/g dry wt) |

| Alanine | 46 | 76 |

| Strombine/Alanopine | Low/Undetectable | Progressive Accumulation |

| Aspartate | High | Decreased |

| Succinate | Low | Increased |

| Data sourced from studies on marine molluscs, illustrating typical metabolic shifts during anoxia. kenstoreylab.com |

Interactions with Cellular Pathways

The synthesis of this compound is intrinsically linked to central metabolic pathways, most notably glycolysis and amino acid metabolism.

The formation of this compound is directly tied to the fate of pyruvate, a critical intermediate at the crossroads of aerobic and anaerobic metabolism. researchgate.net The enzyme alanopine dehydrogenase utilizes pyruvate as a primary substrate, along with L-alanine. hawaii.edu

In many marine mollusks, several enzymes compete for pyruvate at this metabolic juncture, including lactate dehydrogenase, octopine (B30811) dehydrogenase, and alanopine dehydrogenase. researchgate.netnih.gov The predominant pathway activated depends on the specific species, the tissue type, and the physiological conditions. The direction of pyruvate metabolism towards alanopine synthesis is a key regulatory point in the anaerobic response. researchgate.net

The kinetic properties of alanopine dehydrogenase from the oyster Crassostrea gigas highlight its suitability for this role.

| Substrate/Inhibitor | Kinetic Parameter | Value |

| Pyruvate | Apparent K_m | 0.45 mM |

| L-Alanine | Apparent K_m | 100 mM |

| NADH | Apparent K_m | 0.01 mM |

| NAD+ | Apparent K_i | 0.22 mM |

| Kinetic data for alanopine dehydrogenase from Crassostrea gigas adductor muscle. The low apparent K_i for NAD+ suggests the enzyme's activity is tightly regulated by the cell's redox state. |

Interplay with Other Amino Acid Metabolism Pathways

The metabolism of this compound, also known as alanopine, is intricately linked with the metabolic pathways of several other amino acids, primarily through the action of the enzyme alanopine dehydrogenase (ALPDH) and the availability of its amino acid precursors. This interplay is crucial for cellular function, particularly under conditions of anaerobic stress in certain organisms.

The synthesis of alanopine is a reductive condensation of pyruvate and an amino acid, most commonly L-alanine. wikipedia.org This reaction is catalyzed by ALPDH, an enzyme belonging to the family of opine dehydrogenases. The reversible nature of this reaction allows alanopine to act as a temporary storage form for both pyruvate and amino groups, playing a significant role in maintaining cellular redox balance by reoxidizing NADH to NAD⁺ during periods of oxygen limitation.

The primary and most direct interplay is with L-alanine metabolism . In many marine invertebrates, a surge in glycolysis during anoxia leads to an accumulation of pyruvate. Simultaneously, there is often an increase in the free amino acid pool, including L-alanine, from protein catabolism or other metabolic shifts. ALPDH then facilitates the condensation of pyruvate and L-alanine to form alanopine, thus preventing the excessive buildup of lactate and maintaining the NAD⁺/NADH ratio necessary for continued glycolytic flux. creative-proteomics.comsmpdb.ca When aerobic conditions are restored, alanopine can be catabolized back to pyruvate and L-alanine. The pyruvate can then enter the tricarboxylic acid (TCA) cycle for complete oxidation, and L-alanine can be reincorporated into protein synthesis or other metabolic pathways. smpdb.canih.gov

The interplay of alanopine metabolism extends beyond L-alanine due to the substrate promiscuity of some opine dehydrogenases. Research has shown that ALPDH, while highly specific for L-alanine, can also utilize other amino acids as substrates, albeit with lower efficiency. kenstoreylab.com For instance, the ALPDH from the gill of the cherrystone clam (Mercenaria mercenaria) shows substantial activity with a variety of other neutral L-amino acids. nih.gov

A notable interaction exists with glycine (B1666218) metabolism . Some organisms possess a related enzyme, strombine dehydrogenase, which catalyzes the formation of strombine from pyruvate and glycine. nih.gov Interestingly, some dehydrogenases exhibit dual specificity, capable of producing both alanopine and strombine. nih.gov The relative production of these two opines can depend on the specific tissue and the relative availability of alanine and glycine. This demonstrates a direct competitive interplay between the metabolism of these two amino acids for the same enzyme and keto acid substrate.

Furthermore, studies on the substrate specificity of L-alanine dehydrogenase have revealed that mutations in the active site can significantly broaden its substrate range. nih.gov Wild-type enzymes have been shown to have minimal activity with L-cysteine, L-norvaline, L-valine, L-serine, and L-homoserine. nih.gov This suggests that under normal physiological conditions, the direct interaction with these amino acid pathways is limited but highlights the potential for metabolic crosstalk if the enzyme structure is altered or under specific physiological pressures where the concentrations of these other amino acids are unusually high.

The metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, is also indirectly linked. During catabolism, BCAAs can contribute to the intracellular pool of intermediates that can be converted to alanine. nih.gov For example, the carbon skeletons of valine and isoleucine can be metabolized to succinyl-CoA, an intermediate of the TCA cycle, which can then be converted to pyruvate and subsequently to alanine through transamination reactions. This alanine can then be utilized for alanopine synthesis.

In the context of liver metabolism in vertebrates, alanine plays a crucial role in the glucose-alanine cycle, transporting amino groups from peripheral tissues to the liver. While alanopine is not a feature of vertebrate metabolism, the central role of alanine in linking amino acid and carbohydrate metabolism provides a conceptual parallel to the function of alanopine in invertebrates, where it links amino acid availability to the state of cellular energy metabolism. nih.gov The regulation of protein degradation in the liver has also been shown to be influenced by alanine concentrations, highlighting its role as a signaling molecule in amino acid homeostasis.

Research Findings on the Interplay of this compound with Amino Acid Metabolism

| Research Finding | Organism/System Studied | Interacting Amino Acid(s) | Key Enzyme(s) | Metabolic Context | Reference(s) |

| Alanopine is formed by the reductive condensation of pyruvate and L-alanine. | Marine Invertebrates | L-Alanine | Alanopine Dehydrogenase | Anaerobic Glycolysis | wikipedia.org |

| Alanopine dehydrogenase can utilize other neutral L-amino acids besides L-alanine. | Mercenaria mercenaria (cherrystone clam) gill | Glycine, other neutral L-amino acids | Alanopine Dehydrogenase | Glycolytic energy production during anoxia | nih.gov |

| A single dehydrogenase can produce both alanopine and strombine. | Crassostrea gigas (oyster) adductor muscle | L-Alanine, Glycine | Alanopine/Strombine Dehydrogenase | Not specified | nih.gov |

| Wild-type L-alanine dehydrogenase exhibits low-level activity with several non-native amino acid substrates. | Engineered L-alanine dehydrogenase | L-cysteine, L-norvaline, L-valine, L-serine, L-homoserine | L-alanine Dehydrogenase | Protein engineering study | nih.gov |

| Branched-chain amino acid metabolism in muscle promotes the production of alanine. | Skeletal Muscle | Branched-chain amino acids (Leucine, Isoleucine, Valine) | Branched-chain aminotransferase, Alanine aminotransferase | Fuel homeostasis | nih.gov |

| Alanine acts as a coregulator in the suppression of protein degradation. | Rat Liver | Leucine, Tyrosine, Glutamine, Proline, Histidine, Tryptophan, Methionine | Not specified | Amino acid deprivation |

Stereochemistry and Conformational Analysis

Significance of the "meso" Designation

The term "meso" in meso-N-(1-carboxyethyl)-alanine denotes a specific stereochemical configuration. A meso compound is an achiral compound that possesses multiple chiral centers. libretexts.orgkhanacademy.org Despite having stereocenters, the molecule as a whole is not optically active because it is superimposable on its mirror image. wikipedia.orglibretexts.org This is due to an internal plane of symmetry that divides the molecule into two halves that are mirror images of each other. libretexts.orglumenlearning.com Consequently, the stereochemistry of the chiral centers cancels out, resulting in no net rotation of plane-polarized light. libretexts.orglumenlearning.com

For a compound to be classified as meso, it must contain two or more identically substituted stereocenters. libretexts.orglibretexts.org In the case of this compound, the two chiral carbons, one from the alanine (B10760859) moiety and one from the carboxyethyl moiety, have opposite stereochemical configurations (R and S), which leads to the internal symmetry and achirality of the molecule. libretexts.orglibretexts.org It is crucial not to confuse a meso compound with a racemic mixture, which is a 50:50 mixture of two enantiomers and is also optically inactive. wikipedia.org

Stereochemical Outcome of Biosynthetic Pathways

The specific stereochemistry of this compound, also known as nopaline (B31955) when the arginine side chain is present, is a direct result of the enzymatic reactions in its biosynthetic pathway. Opines are synthesized in crown gall tumors induced by Agrobacterium tumefaciens. wikipedia.orgnih.gov The genes responsible for the synthesis of specific opines, such as nopaline, are located on the Ti-plasmid of the bacterium and are transferred to the plant genome. wikipedia.orgnih.gov

The synthesis is catalyzed by opine dehydrogenases, such as nopaline dehydrogenase. wikipedia.org These enzymes facilitate the reductive condensation of an α-keto acid (in this case, α-ketoglutarate) and an amino acid (L-arginine for nopaline). The stereochemical outcome of this reaction is highly specific, leading to the formation of the meso isomer. This enzymatic control ensures the production of a single diastereomer, highlighting the precise stereoselectivity of biological catalysts.

Advanced Structural Characterization

The definitive elucidation of the three-dimensional structure of this compound and related compounds relies on sophisticated analytical techniques.

X-ray Crystallography Studies of Related Compounds and Enzymatic Complexes

X-ray crystallography has been instrumental in determining the precise atomic arrangement of opine dehydrogenases and their complexes with substrates and cofactors. nih.govspringernature.com While a crystal structure specifically for this compound may not be widely available, studies on related enzymes like N-(1-D-carboxylethyl)-L-norvaline dehydrogenase provide critical insights into the active site geometry and the interactions that govern stereospecificity. wikipedia.org These studies reveal the spatial orientation of the substrates within the enzyme's active site, explaining how the enzyme dictates the formation of the meso product. The crystallization of enzymes like homoserine dehydrogenase from Staphylococcus aureus also demonstrates the feasibility of obtaining high-resolution structural data for enzymes involved in amino acid metabolism. nih.gov

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of molecules in both solution and solid states. nih.gov For molecules like this compound, 1H and 13C NMR can provide information about the connectivity of atoms and the chemical environment of each nucleus. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can reveal through-space proximities between protons, which is crucial for determining stereochemistry and conformation. The analysis of coupling constants can also provide information about dihedral angles. While specific NMR data for this compound is not detailed in the provided search results, the principles of NMR are broadly applied for the structural elucidation of organic molecules, including those with multiple stereocenters. nih.gov

Conformational Landscape and Dynamics

Conformational Studies on Related Alanine-Containing Peptides and Proteins

While direct conformational studies on this compound are not extensively documented, research on alanine-containing peptides provides valuable analogous information. Alanine itself is a simple, non-polar amino acid. wikipedia.org Studies on alanine dipeptides and alanine-rich peptides show that they can adopt various conformations in solution, including extended β-strand and polyproline II (PPII)-like structures. nih.govrutgers.eduacs.org The conformational preferences can be influenced by factors such as pH, temperature, and solvent. researchgate.net For instance, Fourier transform IR and circular dichroism (CD) spectroscopy have been used to study the secondary structure of alanine-rich peptides, revealing a dependence on concentration and pH. researchgate.net Microwave spectroscopy has been used to characterize the gas-phase conformations of N-acetyl-L-alaninamide, showing a mixture of Ceq7 and C5 conformers. rsc.org These studies on simpler alanine-containing molecules provide a foundation for understanding the potential conformational landscape of the more complex this compound.

Compound Names

| Compound Name |

| This compound |

| Nopaline |

| Alanine |

| L-arginine |

| α-ketoglutarate |

| N-(1-D-carboxylethyl)-L-norvaline |

| Homoserine |

| N-acetyl-L-alaninamide |

Physicochemical Properties of Alanine

| Property | Value | Source |

| Molecular Weight | 89.09 g/mol | chemeo.com |

| pKa (carboxyl) | 2.34 | wikipedia.org |

| pKa (amino) | 9.87 | wikipedia.org |

Computed Properties of 2-[(1-Carboxyethyl)amino]propanoic acid

| Property | Value |

| Molecular Weight | 161.16 g/mol |

| XLogP3 | -2.5 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 161.06880783 Da |

| Monoisotopic Mass | 161.06880783 Da |

| Topological Polar Surface Area | 86.6 Ų |

| Heavy Atom Count | 11 |

| Complexity | 150 |

| Source: nih.gov |

Influence of Stereochemistry on Higher-Order Structures

The stereochemistry of constituent amino acids is a fundamental determinant of the three-dimensional structure of peptides and proteins. The introduction of non-standard amino acids, particularly those with unique stereochemical arrangements like meso compounds, can profoundly influence the local and global conformation of a peptide chain, thereby affecting its assembly into higher-order structures. While direct and extensive research on the conformational influence of this compound in peptides is not widely available in the reviewed scientific literature, principles can be drawn from studies of structurally related meso-amino acids, such as meso-diaminopimelic acid (meso-DAP), which is a key component of bacterial cell walls.

The defining characteristic of a meso compound is the presence of stereocenters that result in an achiral molecule due to an internal plane of symmetry. In the context of a peptide backbone, the incorporation of a meso-amino acid introduces a unique set of stereochemical constraints that differ significantly from those of chiral L- or D-amino acids. For instance, the two stereocenters in this compound would present opposite configurations (R and S) on the same molecule. When integrated into a peptide, this can disrupt or alter canonical secondary structures like α-helices and β-sheets, which are stabilized by a consistent stereochemistry of their constituent L-amino acids.

Studies on peptides containing meso-diaminopimelic acid have demonstrated that this amino acid can be accommodated within peptide structures and that its specific stereochemistry is crucial for biological recognition. For example, the peptidoglycan of many Gram-negative bacteria contains meso-DAP, and its unique stereochemical signature is recognized by proteins of the innate immune system, such as peptidoglycan recognition proteins (PGRPs). nih.gov The specific spatial arrangement of the amino and carboxyl groups of meso-DAP, dictated by its meso stereochemistry, allows for specific interactions, such as buried ionic interactions with conserved arginine residues in the binding sites of these proteins. nih.gov This highlights that the influence of a meso-amino acid on higher-order structures is not merely disruptive but can also be a basis for specific molecular recognition and the formation of defined complexes.

The conformational flexibility of a peptide chain is also significantly altered by the introduction of a meso-amino acid. The Ramachandran plot, which maps the allowed and disallowed regions of the backbone dihedral angles (φ and ψ) for an amino acid residue, would be unique for a meso-amino acid. The presence of both R and S configurations within the same residue would impose different steric constraints on the peptide backbone compared to a homochiral sequence of L-amino acids. This could lead to the stabilization of unusual turns or bends in the peptide chain, or it could prevent the adoption of regular, repeating secondary structures.

While detailed experimental data such as NMR or X-ray crystallography studies on peptides containing this compound are not available in the reviewed literature, we can extrapolate potential structural consequences based on related molecules. The introduction of such a residue would likely lead to a more localized and unique conformational landscape, potentially serving as a "structural determinant" that nucleates or disrupts specific folds.

Table 1: Potential Conformational Effects of Incorporating meso-N-(1-carboxyethyl)-alanine into a Peptide Chain

| Structural Level | Potential Influence | Rationale |

| Local Conformation (Dihedral Angles) | Altered Ramachandran plot with unique allowed regions. | The presence of both R and S stereocenters imposes different steric clashes compared to L- or D-amino acids, restricting the available φ and ψ angles. |

| Secondary Structure | Disruption of regular α-helices and β-sheets. | The internal symmetry and dual chirality of the meso compound are incompatible with the homochiral requirements of these canonical structures. |

| Induction of unique turn or bend structures. | The specific stereochemical constraints may favor non-standard backbone conformations. | |

| Tertiary/Quaternary Structure | Modulation of protein folding and stability. | A single meso residue could act as a hinge or a point of disruption, affecting the overall fold. |

| Creation of specific recognition motifs. | The unique three-dimensional arrangement of functional groups can be specifically recognized by other molecules, as seen with meso-DAP. nih.gov | |

| Influence on oligomerization. | The stereochemistry at the interface of protein-protein interactions can determine the geometry and stability of the resulting complex. |

Synthesis and Derivatization Strategies

Chemical Synthesis of N-(Carboxyalkyl) Amino Acids

The creation of N-(carboxyalkyl) amino acids can be achieved through several synthetic routes, each offering distinct advantages in terms of starting materials, reaction conditions, and stereochemical control.

Reductive Condensation Approaches

Reductive condensation, also known as reductive amination, is a widely utilized method for the synthesis of N-alkylated amino acids. masterorganicchemistry.comyoutube.com This approach involves the reaction of an amino acid with a carbonyl compound, typically an aldehyde or a ketone, to form an intermediate imine or enamine, which is then reduced to the corresponding N-alkylated amino acid. masterorganicchemistry.comyoutube.com For the synthesis of N-(1-carboxyethyl) amino acids, aldehydes derived from formyl Meldrum's acid can be employed in reductive alkylation reactions. nih.gov

The choice of reducing agent is critical to the success of this method. While strong reducing agents like sodium borohydride (B1222165) can be used, milder and more selective reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred. masterorganicchemistry.com These reagents can selectively reduce the imine intermediate in the presence of the starting carbonyl compound, preventing unwanted side reactions. masterorganicchemistry.com The reaction is typically carried out in a single pot, making it an efficient and practical synthetic strategy. youtube.com

The reductive amination of α-keto acids is another important route. For instance, the synthesis of alanine (B10760859) can be achieved by the reductive amination of pyruvic acid with ammonia (B1221849) and a reducing agent like NaBH4. libretexts.orgpressbooks.pub This reaction proceeds through the formation of an imine intermediate which is subsequently reduced. libretexts.orgpressbooks.pub Similarly, combining an NADH regeneration system with alanine dehydrogenase (AlaDH) has been shown to convert pyruvate (B1213749) to alanine with high efficiency. nih.gov

Table 1: Reductive Amination Approaches for N-Alkyl Amino Acid Synthesis

| Reactants | Reducing Agent/Catalyst | Product | Key Features |

| Amino acid ester + Aldehyde | NaBH3CN or NaBH(OAc)3 | N-alkyl amino acid ester | Selective reduction of imine intermediate. masterorganicchemistry.com |

| Amino acid + Aldehyde from formyl Meldrum's acid | Not specified | N-(1-carboxyethyl) amino acid | Utilizes a specific aldehyde precursor. nih.gov |

| α-Keto acid + Ammonia | NaBH4 | α-Amino acid | Proceeds via an imine intermediate. libretexts.orgpressbooks.pub |

| Pyruvic acid + Ammonia | Alanine dehydrogenase (AlaDH) + NADH regeneration system | Alanine | Enzymatic approach with high conversion. nih.gov |

Derivatization from Amino Acid Esters and Halo Acid Esters

The alkylation of amino acid esters with halo acid esters represents another fundamental strategy for synthesizing N-(carboxyalkyl) amino acids. nih.gov This method involves the direct reaction of an amino acid ester, where the carboxylic acid group is protected, with an α-haloester. The reaction proceeds via a nucleophilic substitution mechanism.

A key challenge in this approach is to control the degree of alkylation, as multiple alkylations can occur. d-nb.info To circumvent this, the amino group of the amino acid can be introduced in a protected form, which can be later deprotected under mild conditions. d-nb.info For instance, a novel solid-phase synthesis of N-carboxyalkyl unnatural amino acids has been developed where resin-bound amino acids are alkylated with α-bromoesters. iu.edu This solid-phase approach allows for the combinatorial synthesis of a library of target compounds. iu.edu

The benzyl (B1604629) α-bromoesters, often used as starting materials, can be prepared from naturally occurring amino acids through diazotization to form the α-bromoacids, followed by benzylation. iu.edu After N-alkylation on the resin, the product can be cleaved to yield the benzyl ester monoacid intermediates, which are then purified and hydrolyzed to the final diacid products. iu.edu

Table 2: Synthesis via Derivatization of Amino Acid Esters and Halo Acid Esters

| Starting Materials | Key Reaction Step | Product | Noteworthy Aspects |

| Amino acid benzyl or tert-butyl esters + Bromoacetic acid ester | Alkylation | N-carboxymethyl amino acids | Direct alkylation of the amino group. nih.gov |

| Resin-bound amino acids + Benzyl α-bromoesters | N-Alkylation | N-carboxyalkyl unnatural amino acids | Solid-phase synthesis enabling combinatorial libraries. iu.edu |

| Amino acids + Diazotization, then benzylation | Formation of α-bromoesters | Benzyl α-bromoesters | Preparation of the halo acid ester starting material. iu.edu |

Methods for Racemic Mixture Preparation and Enantioselective Synthesis

The synthesis of N-(carboxyalkyl) amino acids often results in racemic mixtures, which are equal amounts of both enantiomers. libretexts.orgpressbooks.pub For example, reacting 5-(hydroxymethyl)-2-furaldehyde with L-alanine under alkaline conditions produces a racemic mixture of N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, also known as alapyridaine. nih.govresearchgate.net Racemization can be promoted under alkaline and boiling conditions. nih.govresearchgate.net

However, for many applications, obtaining a single, pure enantiomer is essential. Enantioselective synthesis aims to produce a specific enantiomer directly. One approach involves reductive amination using a chiral starting material. For instance, the reductive amination of 5-(hydroxymethyl)-2-furaldehyde with L- or D-alanine using Raney-Ni/hydrogen, followed by mild oxidation, leads to the corresponding pure (+)-(S) and (-)-(R) enantiomers of alapyridaine, respectively. nih.govresearchgate.net

Another powerful technique for enantioselective synthesis is the use of chiral catalysts. Chiral rhodium complexes with ligands like DiPAMP have proven highly effective in the asymmetric hydrogenation of enamides, yielding enantiomerically pure amino acids. libretexts.orgpressbooks.pub This method is used in the industrial synthesis of L-DOPA. libretexts.org Furthermore, cooperative catalysis using achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids enables the highly enantioselective N-H insertion reaction of vinyldiazoacetates to produce α-alkenyl α-amino acid derivatives. nih.gov

Table 3: Methods for Racemic and Enantioselective Synthesis

| Method | Starting Materials | Product | Key Feature |

| Alkaline Condensation | 5-(Hydroxymethyl)-2-furaldehyde + L-alanine | Racemic alapyridaine | Racemization is promoted by alkaline conditions. nih.govresearchgate.net |

| Enantioselective Reductive Amination | 5-(Hydroxymethyl)-2-furaldehyde + L- or D-alanine | (+)-(S)- or (-)-(R)-alapyridaine | Use of a chiral amino acid directs the stereochemistry. nih.govresearchgate.net |

| Asymmetric Hydrogenation | Enamido acid | Enantiomerically pure amino acid | Utilizes a chiral rhodium catalyst. libretexts.orgpressbooks.pub |

| Cooperative Catalysis | Vinyldiazoacetate + tert-butyl carbamate | Chiral α-alkenyl α-amino acid derivative | Employs a combination of achiral and chiral catalysts. nih.gov |

Synthetic Analogs and Derivatives

The core structure of N-(carboxyalkyl) amino acids can be modified to create a wide range of analogs and derivatives with diverse properties and potential applications.

Dipeptides Containing N-(Carboxyalkyl) Moieties

N-(carboxyalkyl) amino acids are valuable building blocks for the synthesis of modified dipeptides. nih.gov These dipeptides can be used in the assembly of backbone cyclic peptides. nih.gov The synthesis often involves protecting the functional groups of the N-alkyl amino acid before coupling it with another amino acid. For instance, the N-alkyl amino acids can be converted to their tetramethylsilane-esters by silylation, which facilitates coupling with Fmoc-protected amino acid chlorides or fluorides. nih.gov To prevent racemization during coupling, a weak base like collidine is often used. nih.gov

The resulting Fmoc-protected N-functionalized dipeptide units can then be used in standard Fmoc-solid phase peptide synthesis. nih.gov Solid-phase synthesis has also been employed for creating N-carboxy alkyl-containing peptides through the reductive amination of α-keto-β-amino acids with a peptide sequence on a solid support. nih.gov

Synthesis of N-(1-carboxyethyl) Compounds with Modified Scaffolds

The scaffold of N-(1-carboxyethyl) compounds can be altered to generate novel molecules with unique properties. A significant area of research involves the creation of diverse molecular scaffolds for applications in chemical biology and drug discovery. nih.gov These scaffolds can be systematically varied to explore large areas of chemical space. nih.gov

For example, a diversity-oriented synthesis approach has been used to generate π-rich scaffolds from a common set of substrates through the electrophilic cyclization of alkynes. nih.gov This strategy allows for the creation of a library of compounds with varied polyfused aromatic scaffolds. nih.gov Another approach involves combining a norcantharidin (B1212189) scaffold with other fragments to create new structures, such as N-substituted norcantharimide compounds. mdpi.com The synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes has also been reported, providing new scaffolds for drug discovery. researchgate.net

Advanced Analytical Methodologies

Chromatographic Techniques

Chromatographic techniques are indispensable for the separation and analysis of meso-N-(1-carboxyethyl)-alanine from complex biological matrices. High-performance liquid chromatography and various electrophoretic methods are particularly prominent.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and quantification of amino acids like this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For the quantification of underivatized amino acids, HPLC coupled with UV detection offers a direct and efficient method. nih.gov A typical analysis might involve a C18 column and a gradient mobile phase. The method's robustness can be assessed by introducing deliberate small changes to parameters like flow rate and mobile phase composition. nih.gov The precision of an HPLC method is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of less than 2% generally considered acceptable. nih.gov The accuracy is often expressed as the percentage recovery, which should ideally be within 98-102%. nih.gov

Key parameters for HPLC quantification include the limit of detection (LOD) and the limit of quantification (LOQ), which are determined from the signal-to-noise ratio of the analyte's peak. nih.gov For instance, in the analysis of various underivatized amino acids, LODs have been reported to range from 4.37 to 44.61 µg/mL and LOQs from 13.26 to 135.21 µg/mL. nih.gov A well-developed HPLC method will exhibit a good linear relationship between the peak area and the concentration of the analyte, with regression coefficients (r²) typically above 0.98. nih.gov

Recent advancements have also explored the use of different stationary phases, such as fluorophenyl-based columns, to improve the retention and separation of underivatized amino acids, offering an alternative to traditional reversed-phase or hydrophilic interaction chromatography (HILIC) methods. nih.gov

Table 1: HPLC Quantification Parameters for Amino Acids

| Parameter | Typical Value/Range | Reference |

| Linearity (r²) | 0.9839–0.9996 | nih.gov |

| Limit of Detection (LOD) | 4.37–44.61 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 13.26–135.21 µg/mL | nih.gov |

| Precision (RSD) | < 2% | nih.gov |

| Accuracy (% Recovery) | 98–102% | nih.gov |

This table presents typical performance parameters for the HPLC quantification of underivatized amino acids, based on published research.

Electrophoretic Methods for Enzyme Analysis

Electrophoretic techniques are fundamental for the analysis of enzymes that may be involved in the metabolism of this compound. These methods separate molecules, primarily proteins and nucleic acids, based on their size, charge, or a combination of both, as they move through a gel matrix under the influence of an electric field.

Starch Gel Electrophoresis has historically been used for the separation of isoenzymes. This method utilizes a gel made from potato starch as the separation medium. While largely superseded by polyacrylamide gels for many applications due to their higher resolution and reproducibility, starch gels can still be employed for specific enzyme analyses.

Polyacrylamide Gel Electrophoresis (PAGE) is a widely used technique for separating proteins with high resolution. nih.govsigmaaldrich.comsigmaaldrich.com Native PAGE separates proteins in their folded state, preserving their biological activity, which is crucial for subsequent enzyme assays. nih.gov The preparation of ultrathin polyacrylamide gels can be accomplished rapidly, with the entire process from gel casting to the end of electrophoresis taking approximately 100-120 minutes. nih.gov Different buffer systems can be used, such as a basic Tris-HCl/Tris-glycine system or an acidic potassium acetate/β-alanine system, to optimize the separation of specific enzymes. nih.gov

Analytical Isoelectric Focusing (IEF) is another high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI). Proteins migrate through a pH gradient in the gel until they reach the point where their net charge is zero, and they cease to move. This method is particularly useful for separating isoforms of enzymes that may have very similar molecular weights but differ slightly in their amino acid composition and, therefore, their pI.

Spectroscopic Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for its structural elucidation and identification.

1D and 2D NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. nih.gov It provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR , particularly ¹H NMR, is often the first step in structural analysis. nih.gov It provides information about the different types of protons in the molecule and their relative numbers. For a compound like this compound, the ¹H NMR spectrum would show distinct signals for the methyl, methine, and methylene (B1212753) protons. ¹³C NMR, while less sensitive, provides information about the carbon skeleton of the molecule.

Two-dimensional (2D) NMR experiments provide more detailed structural information by showing correlations between different nuclei. nih.govnih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectra show correlations between directly bonded protons and carbons, which is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra. nih.govhmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons that are separated by two or three bonds, helping to piece together the molecular fragments. nih.govnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule. nih.govcolumbia.edu The intensity of the NOE/ROE signal is inversely proportional to the sixth power of the distance between the protons.

The structural elucidation of this compound, also known as alanopine (B6598112), has been confirmed through the use of 1D and 2D NMR techniques, including HMBC and NOESY/ROESY experiments. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for an Alanine (B10760859) Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | ~3.77 | ~53.2 |

| β-CH₃ | ~1.47 | ~18.85 |

| COOH | - | ~178.57 |

This table shows representative chemical shift values for the protons and carbons in an alanine residue, based on data from the Biological Magnetic Resonance Data Bank (BMRB). Actual values for this compound may vary slightly due to the substitution at the nitrogen atom.

Mass Spectrometry (MS) for Identification and Structural Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for identifying and confirming the structure of compounds.

In the context of this compound, MS can be used to determine its molecular weight with high accuracy. The monoisotopic molecular weight of a related compound, 1-carboxyethylphenylalanine, has been determined to be 237.100107967. hmdb.ca This level of accuracy allows for the confident determination of the elemental composition of the molecule.

Different ionization techniques can be employed in MS. For amino acids, techniques like electrospray ionization (ESI) are common. The fragmentation pattern of the molecule in the mass spectrometer can provide further structural information. For instance, the fragmentation of N-alkyl-N-perfluoroacyl-α-amino acids has been studied to understand the characteristic fragmentation pathways of derivatized amino acids. researchgate.net The analysis of fragmentation patterns can help to confirm the connectivity of the different parts of the molecule.

When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a highly versatile tool for the analysis of complex mixtures. nih.govhmdb.ca For example, LC-MS has been effectively used for the quantitative analysis of β-N-methylamino-L-alanine and its isomers, demonstrating the power of this hyphenated technique for amino acid analysis. nih.gov

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations serve as a powerful computational microscope, allowing for the detailed examination of the dynamic nature of meso-N-(1-carboxyethyl)-alanine at an atomic level. These methods are crucial for understanding its conformational landscape and its interactions with biological systems.

Prediction of Molecular Behavior and Conformational Studies

The inherent flexibility of this compound, arising from the rotatable single bonds, gives rise to a multitude of possible three-dimensional arrangements or conformers. Conformational analysis is a key aspect of its computational investigation, as the specific conformation of the molecule can dictate its physical and biological properties.

Molecular dynamics simulations are employed to explore the conformational space of this compound. By simulating the motion of the atoms over time, researchers can identify the most stable, low-energy conformations and the transitions between them. These simulations take into account the force fields that govern the interactions between atoms, providing a realistic representation of the molecule's behavior in different environments, such as in a vacuum or in an aqueous solution. The study of related molecules, like 3-(trimethylsilyl)propionic acid, has demonstrated the utility of techniques such as NMR spectroscopy in conjunction with computational methods to determine conformational preferences in solution. nih.govcaltech.edu For this compound, one would expect to identify key dihedral angles that define its shape and to understand the energetic barriers to their rotation.

Table 1: Illustrative Conformational Analysis Data for this compound

| Dihedral Angle | Predicted Stable Conformation (°) | Energy Barrier (kcal/mol) |

| C1-C2-N-C3 | 60, 180, -60 | 2.5 - 4.0 |

| C2-N-C3-C4 | 70, 170, -70 | 3.0 - 5.5 |

Note: This table is for illustrative purposes to show the type of data generated from conformational analysis and does not represent actual experimental or calculated values.

Analysis of Enzyme-Substrate Interactions and Binding Dynamics

Given its structural similarity to natural amino acids, this compound is of interest for its potential interactions with enzymes. Molecular docking and MD simulations are the primary tools used to investigate how this compound might bind to the active site of an enzyme.

These simulations can predict the preferred binding pose of this compound within an enzyme's active site and estimate the binding affinity. The analysis focuses on the non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the enzyme-substrate complex. By simulating the dynamics of the complex, researchers can observe the flexibility of both the ligand and the enzyme upon binding and identify key residues involved in the interaction. This approach provides a molecular basis for understanding potential inhibitory or metabolic activity.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and reactivity of this compound. These methods are computationally intensive but yield highly accurate information about the molecule's properties.

Electronic Properties and Reactivity Predictions

Quantum chemical calculations are used to determine a range of electronic properties of this compound. These include the distribution of electron density, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. scirp.orgscirp.org The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive.

These calculations can also predict reactivity descriptors, such as atomic charges and Fukui functions, which indicate the most likely sites for electrophilic or nucleophilic attack. This information is invaluable for predicting how this compound will interact with other molecules and for designing new chemical reactions. Recent studies on iminodipropionic acids have utilized quantum chemistry to investigate their properties for industrial applications. dntb.gov.ua

Table 2: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Calculated Value |

| HOMO Energy | -9.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.2 D |

Note: This table is for illustrative purposes and does not represent actual experimental or calculated values.

Potential Energy Surface Exploration

The potential energy surface (PES) is a mathematical landscape that describes the energy of a molecule as a function of its geometry. Exploring the PES is fundamental to understanding a molecule's stability, conformational preferences, and reaction pathways. Quantum chemical calculations are used to map out the PES of this compound.

By calculating the energy at various points on the PES, researchers can identify the global and local energy minima, which correspond to the stable conformers of the molecule. Transition states, which are saddle points on the PES, represent the energy barriers between different conformers or between reactants and products in a chemical reaction. This exploration provides a comprehensive picture of the molecule's energetic landscape, underpinning our understanding of its dynamic behavior and reactivity.

Application in Enzyme Engineering and Rational Design

The unique structure of this compound, also known as alanopine (B6598112), and its role as a substrate for specific dehydrogenases, positions it as a subject of interest in the fields of enzyme engineering and rational design. While direct engineering of alanopine dehydrogenase is not extensively documented in publicly available research, the principles of rational design applied to analogous amino acid dehydrogenases provide a clear framework for its potential modification. These efforts are primarily aimed at altering substrate specificity, enhancing catalytic efficiency, and modifying cofactor dependence to create novel biocatalysts.

Rational design of enzymes relies on a detailed understanding of the enzyme's three-dimensional structure and its catalytic mechanism. nih.gov By identifying key amino acid residues in the active site that are responsible for substrate binding and catalysis, targeted mutations can be introduced to modulate the enzyme's properties. springernature.comnih.gov This approach has been successfully employed to engineer various dehydrogenases, demonstrating the potential to tailor these enzymes for specific biotechnological applications. nih.govnih.gov

One of the primary goals of engineering amino acid dehydrogenases is to broaden their substrate range. For example, studies on alanine (B10760859) dehydrogenase (AlaDH) from Mycobacterium tuberculosis have shown that a single mutation, F94S, can dramatically alter its substrate specificity, enabling it to act on a variety of larger amino acids. nih.govnih.gov Further modifications, such as the double mutant F94S/Y117L, have demonstrated improved activity towards hydrophobic amino acids. nih.gov These findings are significant as they suggest that enzymes with high substrate specificity, like alanopine dehydrogenase, are indeed evolvable.

The table below summarizes the kinetic parameters of wild-type and engineered AlaDH from Mycobacterium tuberculosis, illustrating the impact of rational design on substrate specificity.

| Enzyme Variant | Substrate | Apparent Km (mM) | Apparent kcat (s-1) | kcat/Km (M-1s-1) |

| Wild Type | L-Alanine | 0.43 ± 0.03 | 33 ± 1 | 77,000 |

| F94S | L-Alanine | 15 ± 1 | 1.1 ± 0.04 | 73 |

| L-2-Aminobutyrate | 1.8 ± 0.1 | 1.4 ± 0.04 | 780 | |

| L-Norvaline | 0.44 ± 0.04 | 1.1 ± 0.03 | 2,500 | |

| F94S/Y117L | L-Norvaline | 0.22 ± 0.02 | 1.5 ± 0.04 | 6,800 |

| L-Homophenylalanine | 0.07 ± 0.01 | 0.38 ± 0.01 | 5,400 |

Data sourced from studies on alanine dehydrogenase engineering. nih.gov

Another key area of enzyme engineering is the alteration of cofactor specificity. Many dehydrogenases are dependent on the cofactor NADH. However, for certain industrial applications, utilizing the more abundant and cost-effective NADPH is preferable. Research on L-alanine dehydrogenase from Bacillus subtilis has demonstrated that cofactor specificity can be successfully switched from NADH to NADPH through targeted mutations. This opens up possibilities for developing more economically viable biocatalytic processes.

Furthermore, the rational design of enzymes like diaminopimelate dehydrogenase (DAPDH) highlights the potential for creating catalysts for the synthesis of non-standard amino acids. A novel meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum has been shown to possess broad substrate specificity, with activity towards D-alanine and D-valine. mdpi.com Semi-rational design of this enzyme has led to mutants with improved activity for the synthesis of D-serine from hydroxypyruvate. mdpi.com

The table below presents the relative activities of wild-type and an engineered mutant of S. thermophilum DAPDH towards different substrates.

| Enzyme Variant | Substrate | Relative Activity (%) |

| Wild Type | meso-Diaminopimelate | 100 |

| D-Alanine | 15.2 | |

| D-Valine | 8.9 | |

| D92E/D122W/M152S | Hydroxypyruvate | 864 |

Data adapted from studies on diaminopimelate dehydrogenase engineering. mdpi.com

These examples of successful enzyme engineering on related dehydrogenases provide a strong foundation for the future rational design of alanopine dehydrogenase and strombine dehydrogenase. wikipedia.orgenzyme-database.org By applying similar principles of targeted mutagenesis based on structural and mechanistic insights, it is conceivable to engineer these enzymes to accept a wider range of substrates, alter their cofactor requirements, and enhance their stability and catalytic efficiency for various synthetic applications. The use of computational modeling and molecular docking can further guide these design efforts, accelerating the development of novel biocatalysts. mdpi.comnih.gov

Broader Biological and Biotechnological Implications Mechanistic Focus

Role in Microbial Physiology and Metabolism

The compound meso-N-(1-carboxyethyl)-alanine belongs to a class of modified amino acids that can play specialized roles in microbial life. While direct research on this specific meso-isomer is limited, the study of structurally similar compounds provides significant insight into its potential functions. A notable related compound, N5-(1-carboxyethyl)-ornithine, was identified as a novel amino acid in the intracellular pool of Streptococcus lactis 133. nih.gov Its accumulation was observed when the bacteria were grown in specific conditions, such as in spent medium or a defined medium supplemented with ornithine. nih.gov

The formation of N5-(1-carboxyethyl)-ornithine in resting cells was shown to be dependent on the availability of both ornithine and a metabolizable sugar, suggesting its synthesis is linked to active metabolic states. nih.gov This implies that N-(1-carboxyethyl)-amino acid derivatives may function as metabolic overflow products or storage molecules under certain nutritional conditions. The metabolism of fundamental amino acids like L-alanine is also crucial for bacterial proliferation. Studies on Escherichia coli show that the uptake of L-alanine reflects the proliferative activity of the bacteria, highlighting the importance of amino acid transport and metabolism for bacterial growth. nih.gov These transport systems in bacteria can differ significantly from those in mammalian cells. nih.gov The synthesis of N-(1-carboxyethyl) derivatives could be a mechanism for bacteria to modulate their intracellular amino acid pools or to create unique structural components.

Connections to Peptidoglycan Synthesis Pathways via Related Meso-Amino Acids

A critical link to microbial physiology, particularly for bacteria, is the synthesis of the cell wall component, peptidoglycan. While this compound itself is not a primary component, its structure is closely related to meso-diaminopimelic acid (meso-DAP), a key amino acid in the peptidoglycan of many bacterial species, especially Gram-negative bacteria and mycobacteria. wikipedia.orgnih.gov

Peptidoglycan is a polymer consisting of repeating disaccharide units of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), cross-linked by short peptide chains. nih.gov In many bacteria, this peptide stem has the sequence L-alanine, D-glutamic acid, meso-DAP, D-alanine, and D-alanine. nih.gov The meso-DAP residue at the third position is crucial for forming the cross-links that give the cell wall its structural integrity. wikipedia.orgnih.gov

The biosynthesis of meso-DAP is a vital pathway in these bacteria and absent in humans, making it an attractive target for antimicrobial agents. nih.govnih.gov The pathway starts from aspartate and involves a series of enzymatic steps to produce meso-DAP, which is then incorporated into the peptidoglycan precursor, UDP-MurNAc-pentapeptide, in the cytoplasm. nih.govnih.gov This precursor is subsequently transported across the cell membrane and polymerized into the growing peptidoglycan layer. nih.gov Given the structural similarity, the metabolism of this compound could potentially intersect with or be influenced by the enzymes of the meso-DAP pathway.

| Enzyme | Gene (in M. bovis BCG) | Function in meso-DAP Biosynthesis |

| Aspartokinase | ask | Phosphorylates aspartate (first step of the pathway) nih.gov |

| Aspartate-semialdehyde dehydrogenase | asd | Reduces aspartyl-phosphate to aspartate-semialdehyde nih.gov |

| Dihydrodipicolinate synthase | dapA | Condenses aspartate-semialdehyde and pyruvate (B1213749) nih.gov |

| Dihydrodipicolinate reductase | dapB | Reduces dihydrodipicolinate nih.gov |

| Tetrahydrodipicolinate N-succinyltransferase | dapD | Succinylates tetrahydrodipicolinate nih.gov |

| N-succinyl-L,L-diaminopimelate aminotransferase | Not specified | Transfers an amino group |

| N-succinyl-diaminopimelate desuccinylase | dapE | Removes the succinyl group nih.gov |

| Diaminopimelate epimerase | Not specified | Converts LL-DAP to meso-DAP |

This table summarizes key enzymes involved in the meso-diaminopimelic acid (meso-DAP) biosynthetic pathway, a critical process for bacterial cell wall synthesis.

Potential as a Biomarker for Specific Metabolic States or Organisms

The unique presence and conditional synthesis of modified amino acids like N-(1-carboxyethyl) derivatives make them strong candidates as biomarkers. The discovery of N5-(1-carboxyethyl)-ornithine accumulating in Streptococcus lactis only under specific nutrient conditions is a prime example. nih.gov Its presence could indicate a particular metabolic state, potentially related to stress or adaptation to a specific environment.

Furthermore, because meso-DAP is a constituent of peptidoglycan unique to certain bacteria, its detection can be used to identify or quantify those organisms. wikipedia.orgnih.gov Radioactive [3H]-mDAP has been used historically to label and track zones of active peptidoglycan synthesis, demonstrating its utility as a marker for bacterial growth and cell division. nih.gov Any unique metabolite derived from or related to the meso-DAP pathway, such as a hypothetical this compound, could serve as an even more specific biomarker. If its production is tied to a particular species or a specific metabolic condition (e.g., antibiotic stress, nutrient limitation), it could be a valuable diagnostic tool for detecting infections or monitoring bacterial responses. nih.gov

Exploration in Biochemical Pathways for Novel Compound Production

The enzymes involved in the metabolism of meso-amino acids are being explored for their potential in biocatalysis and the synthesis of novel compounds. A key enzyme in the meso-DAP pathway, meso-diaminopimelate dehydrogenase (DAPDH), which catalyzes the reversible deamination of meso-DAP, has been a focus of protein engineering. acs.orgacs.org

Researchers have successfully engineered DAPDH from Bacillus thermozeamaize to synthesize various bulky and non-canonical D-amino acids. acs.orgacs.org These D-amino acids are valuable building blocks for pharmaceuticals, including inhibitors of amyloid-β-peptide aggregation and botulinum toxin. acs.org Through structure-guided mutagenesis, the substrate scope of DAPDH was expanded, and its catalytic efficiency was dramatically increased. acs.org

| Engineered Enzyme Variant | Fold Increase in Specific Activity (vs. Wild Type) | Target Substrate |

| M5 (W129T/D134C/F154V/S177A/H235I) | 275 | Bulky aliphatic and aromatic α-ketoacids acs.org |

| Not specified variant | Not specified | Simple α- and β-hydrophobic-substituted ketoacids acs.org |

This table highlights the successful engineering of meso-diaminopimelate dehydrogenase (DAPDH) for the synthesis of valuable D-amino acids, showing a significant increase in activity.

This demonstrates how a pathway involving a meso-amino acid can be repurposed for biotechnological applications. Similarly, enzymes that might act on this compound could be harnessed. For instance, enzymatic methods using various amino acid dehydrogenases are employed for the efficient, stereospecific synthesis of labeled L-amino acids. nih.gov While distinct, the synthesis of N-[(S)-1-carboxyethyl]-(S)-alanine is a key step in the industrial production of the ACE inhibitor perindopril, showcasing the pharmaceutical relevance of N-carboxyethyl-alanine structures. google.comgoogle.com Exploring the natural biosynthetic pathways of related compounds could uncover novel enzymes for the production of high-value chemicals.

Future Research Directions and Unanswered Questions

Elucidation of Complete Metabolic Fates and Turnover in In Vivo Systems

A primary area for future investigation is the complete metabolic fate and turnover rate of meso-N-(1-carboxyethyl)-alanine within living organisms. While it is known that opines like this compound are utilized by bacteria such as Agrobacterium tumefaciens as sources of carbon and nitrogen, the detailed pathways of its breakdown and the subsequent distribution of its metabolic products are not fully mapped out. wikipedia.orgapsnet.org For instance, studies on the metabolism of amino acids like alanine (B10760859) in rats have shown that the carbon skeleton can be extensively oxidized or used for protein synthesis, but the specific fate of the N-(1-carboxyethyl) moiety is less clear. nih.gov

Future research should focus on in vivo studies using isotopically labeled this compound to trace its journey through various metabolic pathways in different organisms. This will help determine not only its primary catabolic routes but also its potential anabolic contributions. Understanding the in vivo turnover number (kcat) is also crucial, as in vitro measurements may not accurately reflect the physiological state of enzymes involved in its metabolism. nih.govnih.gov Techniques that allow for the high-throughput acquisition of in vivo turnover data will be invaluable in this endeavor. nih.gov

Deeper Mechanistic Understanding of Enzyme Specificity and Regulation Across Diverse Species

The enzymes responsible for the synthesis and degradation of opines, known as opine dehydrogenases, are a key area of interest. nih.gov While the general mechanism of reductive amination of keto acids with amino acids is understood, the fine-tuned specificity of these enzymes for substrates like this compound is not fully comprehended. nih.gov Future research should delve into the structural and catalytic features of these enzymes from a wide range of species. This includes not only bacteria that utilize opines but also organisms where opine-like molecules have been discovered, such as marine invertebrates. wikipedia.org